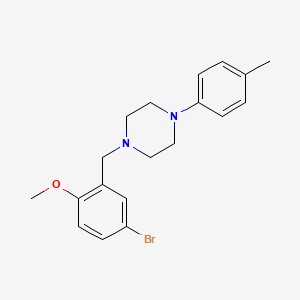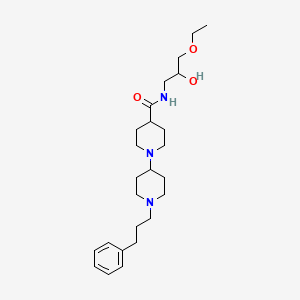![molecular formula C19H25F3N2O3 B6094494 3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6094494.png)
3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by the name TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mechanism of Action
The mechanism of action of 3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide involves the inhibition of BTK activity. BTK is a key enzyme involved in the development of autoimmune diseases and cancer. The inhibition of BTK activity leads to the suppression of the immune system and the prevention of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the suppression of the immune system and the prevention of cancer cell growth. The compound has been shown to be effective in the treatment of autoimmune diseases and cancer in various animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide in lab experiments include its selectivity and potency in inhibiting BTK activity. The compound has been shown to be effective in various animal models, making it a promising candidate for further research. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Future Directions
There are various future directions for the research of 3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide. One direction is to further investigate its potential applications in the treatment of autoimmune diseases and cancer in humans. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide involves a multi-step process that includes the use of various reagents and catalysts. The detailed synthesis method is beyond the scope of this paper, but it can be found in various research articles.
Scientific Research Applications
3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide has various scientific research applications, including its use in the treatment of autoimmune diseases and cancer. The compound has been shown to inhibit the activity of BTK, which is a key enzyme involved in the development of autoimmune diseases and cancer. The inhibition of BTK activity leads to the suppression of the immune system and the prevention of cancer cell growth.
Properties
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-4-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O3/c1-27-13-18(26)24-9-7-14(8-10-24)5-6-17(25)23-12-15-3-2-4-16(11-15)19(20,21)22/h2-4,11,14H,5-10,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPENSPFOXNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)CCC(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone](/img/structure/B6094424.png)
![N~1~-cyclopentyl-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6094428.png)
![N-(3-ethoxypropyl)-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6094433.png)
![1-(1-azepanyl)-3-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6094444.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6094456.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B6094471.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6094473.png)
![5-(4-fluorophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6094496.png)
![5-(4-fluorophenyl)-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6094499.png)
![3-methyl-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6094503.png)

![3-(3-methoxyphenyl)-5-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6094514.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B6094517.png)
